An In-depth Technical Guide to 1,3-Benzodioxole-4-carbaldehyde O-methyloxime: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1,3-Benzodioxole-4-carbaldehyde O-methyloxime: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime, a molecule of interest within the realm of medicinal chemistry and drug discovery. Due to the limited direct literature on this specific derivative, this guide synthesizes information from established chemical principles, data on its precursor, 1,3-Benzodioxole-4-carbaldehyde, and the broader context of the bioactive 1,3-benzodioxole scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis, characteristics, and potential utility of this compound.
The 1,3-Benzodioxole Core: A Privileged Scaffold in Bioactive Molecules
The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a recurring structural motif in a vast array of natural products and synthetic compounds with significant biological activities.[1] This heterocyclic structure, consisting of a benzene ring fused to a five-membered dioxole ring, is a precursor to various pharmaceutical agents and is explored for its therapeutic potential, including anti-inflammatory and neuroprotective effects.[1] Its derivatives have been investigated for their applications as insecticide synergists, in fragrance formulations, and notably, in the development of novel therapeutics.[1][2] The 1,3-benzodioxole ring system is present in compounds with demonstrated anti-tumor, antimicrobial, and vasodilatory properties, establishing it as a "privileged scaffold" in medicinal chemistry.[3][4]
Synthesis of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime
The synthesis of the title compound originates from its corresponding aldehyde, 1,3-Benzodioxole-4-carbaldehyde. The conversion to the O-methyloxime is a standard and high-yielding condensation reaction with methoxylamine hydrochloride.
Precursor: 1,3-Benzodioxole-4-carbaldehyde
Before detailing the synthesis of the target oxime, it is crucial to understand the properties of the starting material.
| Property | Value | Source |
| IUPAC Name | 1,3-benzodioxole-4-carbaldehyde | [5] |
| Synonyms | 2,3-(Methylenedioxy)benzaldehyde | [5] |
| CAS Number | 7797-83-3 | [5] |
| Molecular Formula | C₈H₆O₃ | [5] |
| Molecular Weight | 150.13 g/mol | [5] |
| Appearance | Liquid (at 20°C) | [6] |
| Melting Point | 32-36°C | [6] |
| Boiling Point | 76-80°C at 0.3 mmHg | [6] |
| Density | 1.312 g/cm³ | [6] |
Synthetic Protocol: O-Methyloximation of 1,3-Benzodioxole-4-carbaldehyde
The oximation of aldehydes and ketones is a robust and well-established reaction in organic synthesis.[7] The following protocol is a generalized yet reliable method for the preparation of 1,3-Benzodioxole-4-carbaldehyde O-methyloxime.
Reaction Scheme:
A representative synthesis of an O-methyloxime from an aldehyde.
Step-by-Step Methodology:
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Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-Benzodioxole-4-carbaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or an aqueous medium.[8]
-
Addition of Methoxylamine Hydrochloride: To the stirred solution, add methoxylamine hydrochloride (1.1-1.5 equivalents). The use of a slight excess of the hydroxylamine salt ensures complete conversion of the aldehyde.
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Base Addition: A mild base, such as sodium carbonate, sodium acetate, or pyridine (1.5-2.0 equivalents), is added portion-wise to the reaction mixture.[7] The base is crucial as it neutralizes the hydrochloride salt, liberating the free methoxylamine nucleophile to react with the carbonyl carbon of the aldehyde.
-
Reaction Monitoring: The reaction is typically stirred at room temperature.[8] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. These reactions are often complete within a few hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The resulting 1,3-Benzodioxole-4-carbaldehyde O-methyloxime can be purified by recrystallization or column chromatography on silica gel to afford the pure product.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₉NO₃ | Addition of a CH₃NO group to the aldehyde. |
| Molecular Weight | 179.17 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow crystalline solid | Most oximes are crystalline solids.[9] |
| Solubility | Low solubility in water, soluble in polar organic solvents | A common property of oximes.[10] |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), OCH₂O protons (δ ~6.0 ppm), oxime proton (CH=N, δ ~8.1 ppm), O-methyl protons (δ ~3.9 ppm) | Based on similar aromatic O-methyl oximes. |
| ¹³C NMR | Aromatic carbons, OCH₂O carbon (~101 ppm), C=N carbon (~148-150 ppm), O-methyl carbon (~61 ppm) | Based on known shifts for similar structures. |
| IR Spectroscopy | C=N stretch (~1665 cm⁻¹), N-O stretch (~945 cm⁻¹) | Characteristic absorption peaks for oximes.[10] |
Potential Applications in Drug Discovery and Development
The 1,3-benzodioxole scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have been shown to possess a wide range of biological activities, making 1,3-Benzodioxole-4-carbaldehyde O-methyloxime a compound of interest for further investigation.
The central role of the 1,3-benzodioxole scaffold in bioactive compounds.
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Anti-cancer Research: Numerous 1,3-benzodioxole derivatives have demonstrated cytotoxic activity against various human tumor cell lines.[4][11] For instance, derivatives have been conjugated with arsenicals to improve their anti-tumor efficiency.[3] The introduction of an O-methyloxime moiety could modulate the pharmacokinetic and pharmacodynamic properties of the benzodioxole core, potentially leading to novel anti-cancer agents.
-
Neurological Disorders: The 1,3-benzodioxole structure is found in stiripentol, an antiepileptic drug.[3] This highlights the potential for other derivatives to interact with targets in the central nervous system.
-
Antimicrobial and Other Activities: The 1,3-benzodioxole moiety has been incorporated into molecules with antimicrobial and schistosomicidal activities.[12] The oxime functional group itself is present in various bioactive compounds and can influence properties like cell permeability and metabolic stability.[13]
Safety and Handling
As there is no specific safety data for 1,3-Benzodioxole-4-carbaldehyde O-methyloxime, it is prudent to handle this compound with the same precautions as its precursor, 1,3-Benzodioxole-4-carbaldehyde.
-
Hazard Classification: The precursor aldehyde is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation.[14]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Conclusion
1,3-Benzodioxole-4-carbaldehyde O-methyloxime is a readily synthesizable derivative of the biologically significant 1,3-benzodioxole scaffold. While direct experimental data on this compound is scarce, its synthesis can be reliably achieved through standard chemical transformations. Based on the well-documented bioactivities of related benzodioxole-containing molecules, this O-methyloxime derivative represents a promising candidate for further investigation in medicinal chemistry, particularly in the search for new anti-cancer and neuroactive agents. Researchers are advised to follow stringent safety protocols based on the known hazards of the starting materials.
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